2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing regiospecific 2-trifluoromethyl-3-azabicyclo[3.1.0]hexane for CNS SAR programs often faces supply inconsistency. This building block offers a guaranteed ≥98% purity and conformationally rigid scaffold for dopamine D3 or μ-opioid receptor lead optimization. - Unique 2-CF3 substitution pattern unlocks new chemical space vs. parent or 6-regioisomer cores. - Zero rotatable bonds enforce defined 3D geometry for enhanced target selectivity and metabolic stability. - Bulk stock available; ship ambient within 24h. Ideal for medicinal chemistry labs seeking reliable, gram-scale supply.

Molecular Formula C6H8F3N
Molecular Weight 151.13 g/mol
CAS No. 1212082-75-1
Cat. No. B1390605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
CAS1212082-75-1
Molecular FormulaC6H8F3N
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1C2C1C(NC2)C(F)(F)F
InChIInChI=1S/C6H8F3N/c7-6(8,9)5-4-1-3(4)2-10-5/h3-5,10H,1-2H2
InChIKeyHBRBRBLVWXHRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane CAS 1212082-75-1: Core Bicyclic Scaffold Overview and Procurement Considerations


2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane (CAS 1212082-75-1) is a conformationally constrained bicyclic amine scaffold belonging to the 3-azabicyclo[3.1.0]hexane class [1]. This compound is characterized by a trifluoromethyl group at the 2-position and a secondary amine within a fused cyclopropane-pyrrolidine ring system. It is commercially available as a research chemical building block, typically with a purity specification of ≥95% to 98% . The compound is of interest in medicinal chemistry as a versatile intermediate for the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS) [1]. However, as a tool compound, its own biological activity profile is not well-characterized in the primary literature, and its utility is primarily defined by its structural features and physical properties.

Why 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane Cannot Be Replaced by Generic Analogs in SAR-Driven Optimization


The 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in medicinal chemistry due to its conformational rigidity, which can enhance target selectivity and metabolic stability [1]. However, the precise position of substituents on this framework is critical; minor changes in substitution pattern can drastically alter biological activity. The trifluoromethyl group at the 2-position is a key structural feature that is not present in the unsubstituted core or other regioisomers. While direct comparative biological data for this specific compound is absent from the primary literature, its unique substitution pattern differentiates it from common alternatives like the parent 3-azabicyclo[3.1.0]hexane (CAS 285-59-6) or the 6-trifluoromethyl regioisomer (CAS 1311569-55-7), each of which is known to be incorporated into distinct medicinal chemistry programs [2]. Therefore, in structure-activity relationship (SAR) studies, generic substitution is not viable; the specific regio- and stereochemical arrangement is paramount for maintaining or improving a lead compound's profile.

Quantitative Evidence Guide for Differentiating 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane from Closest Analogs


Differentiation from 3-Azabicyclo[3.1.0]hexane (CAS 285-59-6) by Lipophilicity and Physicochemical Profile

The introduction of a trifluoromethyl group at the 2-position significantly increases lipophilicity compared to the unsubstituted 3-azabicyclo[3.1.0]hexane core. This is a critical parameter in drug design, influencing membrane permeability and metabolic stability. The calculated logP (XLogP3-AA) for 2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is 1.0, while the parent core has an estimated logP of -0.2 [1]. The higher logP value for the target compound may enhance its ability to cross the blood-brain barrier (BBB) and modulate CNS targets, a property not shared by the more hydrophilic parent core [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation from 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane (CAS 1311569-55-7) by Conformational Constraint and Vector Orientation

The position of the trifluoromethyl group is a critical determinant of molecular shape and electrostatic potential, which directly influences target engagement. The 2-substituted isomer (target compound) presents a distinct vector orientation for the CF3 group compared to the 6-substituted analog [1]. In the 6-isomer, the CF3 group is positioned on the cyclopropane ring and is directed outward, whereas in the target compound, it is on the pyrrolidine ring, offering a different trajectory. This can lead to disparate binding affinities to biological targets. For instance, in a series of azabicyclo[3.1.0]hexane μ-opioid receptor ligands, a similar change in substitution pattern (a 'magic methyl' effect) resulted in a 35-fold improvement in binding affinity [2]. While direct data for this pair is lacking, this class-level inference highlights the potential for significant functional divergence between regioisomers.

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Differentiation from Piperidine-Based Bioisosteres by Enhanced Conformational Rigidity

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally locked bioisostere of the flexible piperidine ring, a common motif in CNS drugs [1]. This conformational constraint can lead to improved target selectivity and reduced off-target effects. The target compound's bicyclic system has zero rotatable bonds, compared to the flexible piperidine ring which can adopt multiple low-energy conformations . In the context of dopamine D3 receptor antagonists, for example, compounds built on the 3-azabicyclo[3.1.0]hexane core have demonstrated high selectivity and picomolar binding affinities, a profile often attributed to the rigid scaffold [2]. While this is a class-level benefit, it directly applies to the target compound as a member of this privileged scaffold class.

Medicinal Chemistry Bioisosterism Conformational Constraint

Optimal Research and Industrial Application Scenarios for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane (CAS 1212082-75-1)


CNS Drug Discovery: Dopamine D3 Receptor Modulator Development

The 3-azabicyclo[3.1.0]hexane core is a validated scaffold for developing selective dopamine D3 receptor ligands [1]. The target compound's increased lipophilicity (logP 1.0) relative to the parent core suggests it is a suitable building block for synthesizing CNS-penetrant candidates . Its rigid, chiral framework and trifluoromethyl group can be leveraged to optimize binding interactions and metabolic stability. Researchers should use this compound to synthesize novel analogs for in vitro D3 receptor binding assays and subsequent in vivo pharmacokinetic studies.

Structure-Activity Relationship (SAR) Studies for μ-Opioid Receptor Ligands

Given the well-documented SAR of 3-azabicyclo[3.1.0]hexane derivatives as μ-opioid receptor ligands with picomolar affinity [2], the target compound's unique 2-trifluoromethyl substitution pattern presents an opportunity to explore new chemical space within this class. Medicinal chemists can use this scaffold as a core to append diverse substituents, systematically probing the effects of the trifluoromethyl group's position on receptor binding and functional activity.

Synthesis of Conformationally Constrained Bioisosteres of CNS Drugs

The compound serves as a valuable intermediate for synthesizing conformationally locked analogs of piperidine-containing CNS therapeutics. The zero rotatable bond count and defined 3D geometry offer a strategic advantage in rational drug design, aiming to improve selectivity and reduce off-target liabilities [3]. This is particularly relevant for programs targeting GPCRs or ion channels where a rigid scaffold can enforce a specific bioactive conformation.

Technical Documentation Hub

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